Tridesilon

Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Tridesilon (desonide 0.05%) is the original non-fluorinated pregnane acetonide corticosteroid. Its non-fluorinated structure minimizes atrophy risk versus fluorinated steroids, making it the evidence-backed choice for facial, axillary, and pediatric dermatoses. Clinically superior to hydrocortisone in pediatric trials (p<0.05) with equivalent safety. Ideal as an active comparator for novel topical agents targeting atopic dermatitis. For R&D use only; not for human administration.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B15285838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridesilon
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
InChIInChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3
InChIKeyWBGKWQHBNHJJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridesilon (Desonide) 0.05% Topical Corticosteroid – Identity and Baseline Characteristics


Tridesilon is the original brand name for desonide 0.05%, a low-to-medium potency, non-fluorinated topical corticosteroid of the pregnane class (CAS 638-94-8) [1]. Chemically designated as pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)-, it is structurally defined as the desfluoro analogue of triamcinolone acetonide [2]. First approved by the FDA in 1982, it is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis [3][4].

Why Tridesilon (Desonide) Cannot Be Simply Substituted by Other Low-Potency Corticosteroids


Substitution among topical corticosteroids based solely on potency class is clinically and scientifically inadequate due to substantial heterogeneity in molecular structure, vasoconstrictor activity, atrophogenicity, systemic absorption potential, and glucocorticoid receptor binding kinetics within the same nominal potency band [1]. Specifically, the non-fluorinated pregnane acetonide structure of desonide confers a distinct profile of therapeutic efficacy and safety that diverges measurably from both higher-potency fluorinated analogues (e.g., triamcinolone acetonide, betamethasone dipropionate) and lower-potency non-fluorinated agents (e.g., hydrocortisone base) [2]. The evidence below quantifies these differential dimensions across comparator-controlled clinical trials, vasoconstriction bioassays, and systemic safety assessments.

Tridesilon (Desonide) Product-Specific Quantitative Evidence: Comparator-Based Differentiation


Superior Efficacy vs. 1% Hydrocortisone in Pediatric Atopic Dermatitis with Equivalent Safety

In a multicenter, randomized, investigator-masked, parallel-group study of 113 children (mean age 4.8 years) with mild-to-moderate atopic dermatitis, desonide 0.05% ointment demonstrated significantly greater global improvement than hydrocortisone 1.0% ointment over 3 months of twice-daily application [1]. Safety assessments, including cutaneous atrophy evaluation, showed no difference between groups over up to 6 months of treatment [1].

Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Reduced Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression vs. Betamethasone Dipropionate

A randomized, double-blind trial in 29 children (mean age 13.8 months) compared micronized desonide 0.1% cream to betamethasone dipropionate 0.05% cream applied twice daily for 5 days, then tapered over 15 days [1]. Both treatments produced equivalent therapeutic efficacy in reducing body surface area involvement and lesion scores [1]. However, cortisol suppression was significantly greater for betamethasone at day 5 (Δcortisol = -13.06 µg/mL, p<0.0001) than for desonide (Δcortisol = -4.74 µg/mL, p=0.01), with a between-group difference of p=0.01 [1]. The suppression effect persisted through day 20 only in the betamethasone group (Δcortisol = -7.38 µg/mL, p=0.02) [1].

Systemic safety Pediatric endocrinology HPA suppression

Non-Fluorinated Structure Confers Absence of Severe Persistent Atrophy vs. Fluorinated Analogue

Intradermal injection of desonide and triamcinolone acetonide—which differ structurally only by the presence of a fluorine atom at C9α—produced equivalent vasoconstrictor potency in a human skin bioassay, yet only the fluorinated triamcinolone acetonide induced severe persistent cutaneous atrophy [1]. Desonide produced only mild, transient atrophy comparable to hydrocortisone 17-valerate, while hydrocortisone base produced none [1]. The atrophy response was amplified in ultraviolet light-induced inflamed skin compared to normal skin [1].

Cutaneous atrophy Fluorinated corticosteroids Vasoconstrictor potency

Faster Onset of Action vs. Fluocinolone Acetonide in Dose-Titration Studies

In human dose-titration studies, desonide 0.05% demonstrated anti-inflammatory activity approximately equivalent to fluocinolone acetonide 0.025%, but with a more rapid onset of action during the early treatment phase [1]. Animal model assays across four systems (liver glycogen deposition, cotton pellet granuloma, ear edema, ocular inflammation) established a mean systemic anti-inflammatory potency approximately 60 times that of hydrocortisone [1].

Onset of action Fluocinolone acetonide Dose titration

Therapeutic Equivalence with Alclometasone Dipropionate in Psoriasis

A double-blind, randomized, parallel-group study compared desonide 0.05% ointment with alclometasone dipropionate 0.05% ointment applied twice daily without occlusion for 3 weeks in 33 patients per group with moderate-to-severe psoriasis [1]. Both treatments produced rapid and substantial improvement in erythema, induration, and scaling, with no statistically significant differences between groups, though trends consistently favored alclometasone [1]. No adverse drug reactions occurred in either group [1].

Psoriasis Alclometasone dipropionate Therapeutic equivalence

Favorable Therapeutic Index: Low Systemic Toxicity Relative to Topical Potency

Acute systemic toxicity studies in rats following subcutaneous administration established that desonide is approximately 6 times as toxic as hydrocortisone, yet only one-fifteenth as toxic as its fluorinated analogue triamcinolone acetonide [1]. Topical application of large doses of a cream formulation to rabbits elicited only a low order of toxicity, and oral administration to rats and dogs was virtually nontoxic [1]. Percutaneous absorption studies in rabbits indicated that desonide absorption averaged 54% greater than that of triamcinolone acetonide from the same cream base [1].

Therapeutic index Systemic toxicity Acute toxicity

Tridesilon (Desonide) Best Research and Industrial Application Scenarios Based on Evidence


Pediatric Atopic Dermatitis: Superior Efficacy with Equivalent Safety to Hydrocortisone

For clinical research or pharmaceutical development targeting pediatric atopic dermatitis (age 3 months to 12 years), Tridesilon (desonide 0.05%) is evidence-supported as a superior alternative to 1% hydrocortisone based on significantly greater global improvement (p<0.05) over 3 months of treatment in a multicenter trial of 113 children, with no difference in cutaneous safety outcomes [1]. This differential supports its selection as an active comparator in pediatric dermatology trials, as a benchmark for novel non-steroidal anti-inflammatory topical agents, or as a preferred first-line agent in pediatric formularies where superior efficacy without compromising safety is the procurement criterion.

Sensitive-Site Dermatoses (Face, Intertriginous Areas): Non-Fluorinated Structure Mitigates Atrophy Risk

Tridesilon (desonide) is uniquely positioned for application on facial, axillary, groin, and inframammary dermatoses due to its non-fluorinated molecular structure, which directly reduces the risk of severe persistent cutaneous atrophy compared to fluorinated corticosteroids of equivalent vasoconstrictor potency [1]. This evidence from intradermal human skin atrophy assays supports its use as a reference standard in dermatopharmacology studies investigating steroid-induced atrophy mechanisms, as well as in industrial formulation development for sensitive-skin corticosteroid preparations where minimizing atrophogenicity is a critical quality attribute.

Long-Term Pediatric Topical Therapy: Reduced HPA Axis Suppression vs. Mid-Potency Fluorinated Steroids

When sustained topical corticosteroid therapy is required in infants or young children (e.g., chronic atopic dermatitis), Tridesilon (desonide 0.1% micronized cream) offers equivalent therapeutic efficacy to betamethasone dipropionate 0.05% while imposing significantly less HPA axis suppression (Δcortisol -4.74 µg/mL vs. -13.06 µg/mL at day 5, p=0.01) [1]. This evidence supports its inclusion as a preferred comparator arm in pediatric safety studies of novel topical agents, and as the corticosteroid of choice in clinical settings where minimizing systemic glucocorticoid exposure is paramount, such as in children with concurrent endocrine disorders or when treating large body surface areas.

Formulary Interchange and Supply Chain Diversification: Therapeutic Equivalence to Alclometasone Dipropionate

In institutional formularies or pharmaceutical supply chain management where alclometasone dipropionate 0.05% is currently listed, Tridesilon (desonide 0.05%) provides a clinically equivalent alternative for psoriasis management based on a double-blind, randomized trial showing no statistically significant difference in efficacy between the two agents [1]. This evidence supports therapeutic interchange protocols, enabling procurement flexibility during shortages, cost-optimization initiatives, or supplier diversification strategies without compromising patient outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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